PDE4 Inhibitory Classification vs. AKR1C3-Targeted Morpholino Analogs
The target compound falls within the generic formula of EP1194411, which explicitly claims benzoylpyridazines as selective PDE4 inhibitors [1]. In contrast, morpholino(phenylpiperazin-1-yl)methanones—which lack the pyridazine spacer—are reported as potent AKR1C3 inhibitors with IC50 values ~100 nM [2]. The presence of the pyridazine ring in the target compound is therefore a critical structural determinant that redirects target engagement from AKR1C3 to PDE4.
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | PDE4 inhibition (inferred from patent class; no specific IC50 available) |
| Comparator Or Baseline | Morpholino(phenylpiperazin-1-yl)methanones (AKR1C3 IC50 ~100 nM) |
| Quantified Difference | Qualitative target shift (PDE4 vs. AKR1C3); no quantitative selectivity index available |
| Conditions | Target classification based on patent disclosure (PDE4) vs. published enzyme assay (AKR1C3) |
Why This Matters
Procurement for PDE4-focused programs requires the pyridazine-containing scaffold; AKR1C3-active analogs lacking the pyridazine will not engage the intended target.
- [1] Merck Patent GmbH. Benzoylpyridazines. European Patent EP1194411, filed June 27, 2000, and issued June 16, 2004. View Source
- [2] Flanagan, J. U., Atwell, G. J., Heinrich, D. M., Brooke, D. G., Silva, S., Rigoreau, L. J. M., ... & Denny, W. A. (2014). Morpholylureas are a new class of potent and selective inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3). Bioorganic & Medicinal Chemistry, 22(3), 967-977. View Source
